molecular formula C16H15N3O5S B6078070 ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate

Cat. No. B6078070
M. Wt: 361.4 g/mol
InChI Key: IBTUHSSAXLUSJF-RMKNXTFCSA-N
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Description

Ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate, also known as ethyl 2-(4-nitrophenyl)-4-methylthiazole-5-carboxylate, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the thiazole family of organic compounds and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate 4-methyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to act as a chelator for metal ions such as copper (II) and zinc (II) by forming a complex with them. This complexation results in a change in the fluorescence properties of the compound, which can be used for the detection of these metal ions. In the case of photodynamic therapy, the compound is believed to generate reactive oxygen species (ROS) upon irradiation with light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate 4-methyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate have been studied in various in vitro and in vivo models. It has been shown to exhibit low toxicity towards normal cells and tissues, making it a promising candidate for further development as a photosensitizer for PDT. It has also been shown to have antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate 4-methyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate in lab experiments is its high sensitivity and selectivity for metal ions such as copper (II) and zinc (II). It also has low toxicity towards normal cells and tissues, making it a promising candidate for further development as a photosensitizer for PDT. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy in biological systems.

Future Directions

There are several future directions for the study of ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate 4-methyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate. One area of research could be the development of more efficient synthesis methods for this compound, which could improve its availability and reduce its cost. Another area of research could be the further investigation of its potential as a photosensitizer for PDT in cancer treatment, as well as its antimicrobial activity against various bacterial strains. Additionally, the development of more water-soluble derivatives of this compound could improve its bioavailability and efficacy in biological systems.

Synthesis Methods

The synthesis of ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate 4-methyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate involves the reaction of ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate 2-amino-4-methyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylatethiazole-5-carboxylate with 4-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylateaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylateformamide (DMF) at room temperature for several hours. The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

Ethyl 4-methyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate has been studied for its potential applications in various scientific research fields. It has shown promising results as a fluorescent probe for the detection of metal ions such as copper (II) and zinc (II) in biological systems. It has also been studied for its potential as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. Additionally, it has shown antimicrobial activity against various bacterial strains and has been studied for its potential as an antibacterial agent.

properties

IUPAC Name

ethyl 4-methyl-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-3-24-15(21)14-10(2)17-16(25-14)18-13(20)9-6-11-4-7-12(8-5-11)19(22)23/h4-9H,3H2,1-2H3,(H,17,18,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTUHSSAXLUSJF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-methyl-2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate

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